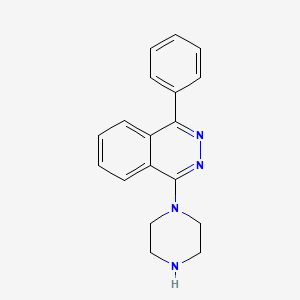

1-Phenyl-4-(piperazin-1-yl)phthalazine

Description

Properties

IUPAC Name |

1-phenyl-4-piperazin-1-ylphthalazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4/c1-2-6-14(7-3-1)17-15-8-4-5-9-16(15)18(21-20-17)22-12-10-19-11-13-22/h1-9,19H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCMUHGJHZLTCPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Phenyl-4-(piperazin-1-yl)phthalazine typically involves the reaction of phthalic anhydride with hydrazine to form phthalazine. This intermediate is then reacted with phenylhydrazine to introduce the phenyl group. Finally, the piperazine moiety is introduced through nucleophilic substitution reactions . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

1-Phenyl-4-(piperazin-1-yl)phthalazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted phthalazine derivatives with potential biological activities .

Scientific Research Applications

Chemistry

1-Phenyl-4-(piperazin-1-yl)phthalazine serves as a precursor in synthesizing other heterocyclic compounds. Its unique structure allows researchers to study reaction mechanisms and develop new synthetic pathways for complex organic molecules. The compound's reactivity can be explored through various reactions typical of phthalazine derivatives, making it a valuable tool in organic synthesis.

Biology

The compound exhibits significant biological activity, particularly in the following areas:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics.

- Antitumor Activity : It has demonstrated antiproliferative effects against various cancer cell lines, indicating potential as an anticancer agent. Research indicates that it may inhibit cell growth by interacting with cellular targets involved in proliferation pathways .

Medicine

In the medical field, this compound is being investigated for several therapeutic applications:

- Cancer Treatment : Its antiproliferative activity suggests it could be effective against different types of cancer, including breast and colon cancers . The compound has been evaluated for its ability to inhibit poly(ADP-ribose) polymerase (PARP), an important target in cancer therapy .

- Neurological Disorders : Preliminary studies suggest potential applications in treating neurological conditions, although further research is needed to establish efficacy and safety .

Industrial Applications

The compound is also valuable in industrial settings:

- Pharmaceutical Development : this compound is used in developing pharmaceuticals due to its diverse biological activities. Its ability to modify biological pathways makes it a candidate for new drug formulations targeting various diseases.

- Agrochemicals : The compound's properties may extend to agricultural applications, potentially serving as a pesticide or herbicide due to its biological activity .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in various applications:

Mechanism of Action

The mechanism of action of 1-Phenyl-4-(piperazin-1-yl)phthalazine involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes such as cyclooxygenase-2 (COX-2) and p38MAP kinase, leading to anti-inflammatory and antitumor effects . The compound also binds to gamma-aminobutyric acid (GABA) receptors, contributing to its anticonvulsant and anxiolytic properties .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Piperazine Substitutions

1-(Piperazin-1-yl)-4-(p-tolyl)phthalazine

- Structure : Differs by a para-methylphenyl group at position 3.

- Activity : Exhibits strong binding to RANKL (Receptor Activator of Nuclear Factor-κB Ligand), critical in osteoclast regulation. The methyl group improves hydrophobic interactions in the binding pocket .

- Synthesis : Cu(I)-catalyzed coupling and platinum-catalyzed reduction (yield: ~70%) .

1-(4-(2-Fluorophenyl)piperazin-1-yl)phthalazine (8c)

- Structure : Fluorine substituent on the phenyl ring.

- Activity : Enhanced anticancer activity due to fluorine’s electron-withdrawing effects, improving DNA intercalation and topoisomerase II inhibition .

- Data : IC₅₀ values 10–20 µM against breast cancer cell lines .

1-Phenyl-4-(4-pyridinyl)piperazine

Analogues with Non-Piperazine Substitutions

1-Morpholino-4-phenylphthalazine (8a)

- Structure : Morpholine replaces piperazine.

- Activity : Reduced binding to RANKL compared to piperazine derivatives due to decreased basicity .

- Synthesis Yield : 80% via Suzuki coupling .

1-Phenyl-4-(2-m-tolylethynyl)phthalazine (10a)

Heterocyclic Derivatives with Piperazine Moieties

6-((4-(4-Methoxyphenyl)piperazin-1-yl)methyl)tetrazolo[5,1-a]phthalazine

- Structure : Tetrazolo-phthalazine fused system.

- Activity: Superior positive inotropic activity (2× milrinone in rabbit heart models) due to enhanced cAMP modulation .

- Key Data : EC₅₀ = 0.8 µM .

1-Phenyl-4-(piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Functional Comparison Table

Key Findings and Trends

Piperazine vs. Morpholine : Piperazine derivatives generally exhibit stronger target binding due to higher basicity and hydrogen-bonding capacity .

Electron-Withdrawing Groups : Fluorine or nitro substituents enhance anticancer activity by improving DNA interaction .

Heterocyclic Fusion : Pyrazolo-pyrimidine or tetrazolo-phthalazine systems broaden therapeutic applications (e.g., kinase or cAMP modulation) .

Synthetic Efficiency: Sonogashira/Suzuki couplings provide higher yields (>70%) compared to multi-step nucleophilic substitutions (~50–60%) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Phenyl-4-(piperazin-1-yl)phthalazine, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves condensation reactions between phthalazine derivatives and substituted piperazines. For example, refluxing intermediates with amines in polar aprotic solvents (e.g., DMF) under inert atmospheres, followed by purification via column chromatography (chloroform:methanol gradients) . Optimization can leverage computational reaction path searches (quantum chemical calculations) to identify energetically favorable pathways and reduce trial-and-error experimentation .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : Store the compound in airtight containers at 2–8°C, protected from light and moisture. Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid inhalation by working in fume hoods, and dispose of waste via certified chemical disposal protocols . Stability testing under accelerated conditions (e.g., 40°C/75% RH for 6 months) is recommended to assess degradation profiles.

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

- Methodological Answer :

- Structural Confirmation : Use - and -NMR to verify piperazine and phthalazine moieties. IR spectroscopy can confirm functional groups (e.g., C-N stretches at ~1100 cm) .

- Purity Analysis : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against certified reference standards (e.g., EP/BP impurities) .

- Mass Spectrometry : High-resolution MS (HRMS) ensures accurate molecular ion identification (e.g., [M+H] peaks) .

Advanced Research Questions

Q. How can computational methods be integrated into the design and optimization of reactions involving this compound?

- Methodological Answer :

- Reaction Path Prediction : Use density functional theory (DFT) to model transition states and identify low-energy pathways for key steps like nucleophilic substitution or cyclization .

- Virtual Screening : Molecular dynamics (MD) simulations can predict solvent effects and catalyst interactions, reducing experimental iterations .

- Data-Driven Optimization : Apply machine learning to historical reaction data (e.g., yields, temperatures) to recommend optimal conditions (e.g., solvent ratios, catalyst loadings) .

Q. What strategies are effective in resolving contradictions in biological activity data across different studies?

- Methodological Answer :

- Variable Isolation : Use factorial design to systematically test variables (e.g., cell lines, concentrations, incubation times) and identify confounding factors .

- Meta-Analysis : Pool data from multiple studies and apply statistical models (e.g., random-effects models) to account for heterogeneity. Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) .

- Mechanistic Studies : Employ knock-out models or competitive binding assays to confirm target specificity and rule off-target effects .

Q. How can factorial design be applied to optimize the synthesis parameters for this compound?

- Methodological Answer :

- Design Setup : Select factors (e.g., temperature, solvent polarity, reaction time) and levels (e.g., 60°C vs. 80°C; DMF vs. DMSO). A 2 factorial design efficiently explores interactions .

- Response Variables : Measure yield, purity, and reaction time as responses. Use ANOVA to identify significant factors (e.g., temperature × solvent interaction) .

- Validation : Confirm optimal conditions with triplicate runs and scale-up trials (e.g., 10 mmol to 1 mol) to assess reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.